![molecular formula C12H21N3 B12109620 N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol This compound features a pyrazole ring substituted with trimethyl groups and a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine typically involves the reaction of 1H-pyrazole-4-methanamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
The process involves multiple purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to confirm its efficacy.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: This compound has a similar structure but features a cyclopropane ring instead of a cyclopentane ring.
1H-Pyrazole-4-methanamine, N-cyclopentyl-1,3,5-trimethyl: Another closely related compound with slight variations in the substitution pattern.
Uniqueness
N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine is unique due to its specific combination of a pyrazole ring and a cyclopentanamine moiety.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)8-13-11-6-4-5-7-11/h11,13H,4-8H2,1-3H3 |
InChI Key |
TZUUJSPBJFCXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
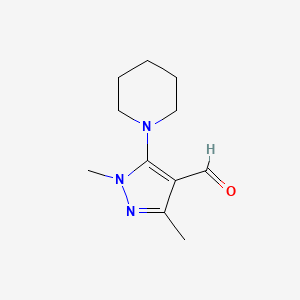
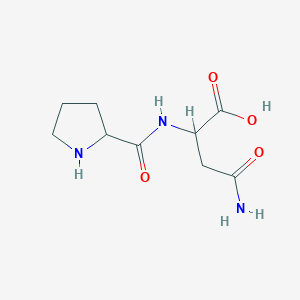

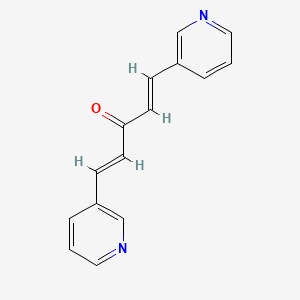
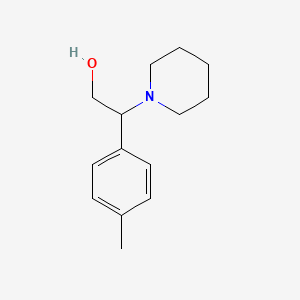

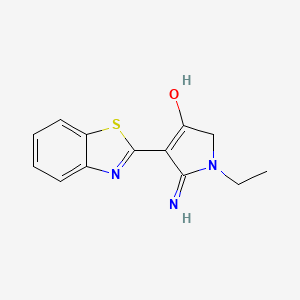

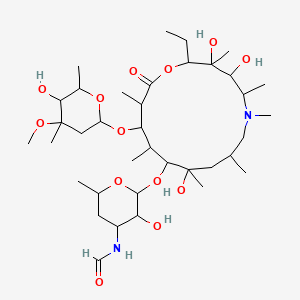
![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)

